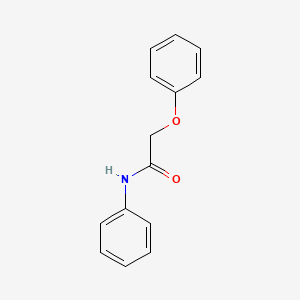

2-phenoxy-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLGLFVMQUNFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877479 | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18705-01-6 | |

| Record name | NSC99249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENOXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of 2-Phenoxy-N-Phenylacetamide Derivatives as Potent Antitubercular Agents: A Technical Guide for Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel, effective, and affordable antitubercular agents. The 2-phenoxy-N-phenylacetamide scaffold has emerged as a promising and synthetically accessible core for the design of new chemical entities with potent activity against Mycobacterium tuberculosis (M. tuberculosis).[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), putative mechanisms of action, and essential experimental protocols for the evaluation of this compound derivatives as next-generation antitubercular agents.

Introduction: The Rationale for a New Antitubercular Scaffold

Tuberculosis remains a leading cause of mortality from a single infectious agent worldwide.[1] The lengthy treatment regimens for drug-susceptible TB and the poor prognosis for patients with drug-resistant infections underscore the critical need for new therapeutic strategies.[3] The this compound core represents a versatile and readily modifiable scaffold, offering a significant advantage in the pursuit of affordable and effective treatments.[1][2] Initial high-throughput screening efforts identified compounds with this core structure as having potent antitubercular activity, paving the way for extensive medicinal chemistry campaigns.[1]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives is generally straightforward, lending itself to the rapid generation of diverse compound libraries for SAR studies. A common and efficient synthetic route involves a two-step process:

-

Ether Synthesis: The reaction of a substituted phenol with an α-haloacetyl halide (e.g., 2-chloroacetyl chloride) in the presence of a suitable base (e.g., potassium carbonate) to form the corresponding 2-phenoxyacetyl chloride intermediate.

-

Amide Bond Formation: The subsequent coupling of the 2-phenoxyacetyl chloride with a substituted aniline to yield the final this compound derivative.

This synthetic accessibility allows for systematic modifications at three key positions: the phenoxy ring, the N-phenyl ring, and the acetamide linker, enabling a thorough exploration of the chemical space to optimize antitubercular potency and pharmacokinetic properties.

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent antitubercular activity. These findings guide the rational design of more effective derivatives.

Substitutions on the N-Phenyl Ring

The nature and position of substituents on the N-phenyl ring significantly influence the antitubercular potency.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), has been shown to enhance activity. For instance, a nitro group at the ortho position of the N-phenyl ring has been associated with a significant increase in potency.

-

Halogens: Halogen substitutions, particularly chlorine (Cl) and fluorine (F), can also contribute to improved activity. However, the position and number of halogen atoms are critical. In some series, a single chlorine atom conferred better activity than two chlorine atoms or a bromine atom.[1]

-

Positional Isomerism: The position of the substituent on the N-phenyl ring is a key determinant of activity. Meta-substituted compounds have, in some cases, demonstrated superior potency compared to their para-substituted counterparts.[4]

Modifications of the Phenoxy Ring

The phenoxy ring offers another avenue for structural optimization.

-

Halogen and Nitro Groups: The presence of a fluoro group at the 3-position and a nitro group at the 4-position of the phenoxy ring has been a feature of some of the most potent derivatives. This substitution pattern appears to be a key pharmacophoric element.[1][5]

The Acetamide Linker

The integrity of the acetamide linker is generally crucial for maintaining antitubercular activity. Modifications such as extending the linker or replacing the amide with a carboxylic acid or ester have been shown to be detrimental to potency.[6]

Table 1: Summary of Antitubercular Activity of Representative this compound Derivatives

| Compound ID | Substituents on N-Phenyl Ring | Substituents on Phenoxy Ring | MIC (µg/mL) against M. tuberculosis H37Rv |

| 3a | 2-Cl | 3-F, 4-NO2 | 16[1] |

| 3b | 2,4-diCl | 3-F, 4-NO2 | 32[1] |

| 3d | 3-CF3 | 3-F, 4-NO2 | 16[1] |

| 3i | 2-Br | 3-F, 4-NO2 | 32[1] |

| 3k | 2-CF3 | 3-F, 4-NO2 | 64[1] |

| 3m | 2-NO2 | 3-F, 4-NO2 | 4[1][5] |

| 3o | 4-CF3 | 3-F, 4-NO2 | 16[1] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Putative Mechanisms of Action: An Area of Active Investigation

The precise molecular target(s) of this compound derivatives in M. tuberculosis are still under active investigation. However, based on the known mechanisms of other antitubercular agents and the structural features of this scaffold, several putative mechanisms can be proposed.

Inhibition of Cell Wall Synthesis

The complex and unique cell wall of M. tuberculosis is a well-established target for many antitubercular drugs.[7] It is plausible that these derivatives interfere with key enzymes involved in the biosynthesis of mycolic acids or other essential cell wall components. Potential targets in this pathway include:

-

InhA (Enoyl-Acyl Carrier Protein Reductase): A key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[6]

-

DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): An essential enzyme in the arabinogalactan biosynthesis pathway.

Disruption of Energy Metabolism

Interference with the respiratory chain and energy production is another viable antitubercular strategy.

-

Type II NADH Dehydrogenase (NDH-2): This enzyme is a crucial component of the mycobacterial respiratory chain and is absent in mammals, making it an attractive drug target. Inhibition of NDH-2 can disrupt the NAD(H) balance and deplete intracellular ATP levels.

Interference with Other Essential Cellular Processes

Other potential mechanisms include the inhibition of enzymes involved in:

-

Iron acquisition: MbtA, an adenylating enzyme essential for the biosynthesis of mycobactins (siderophores), is a potential target.[4]

-

Nitrogen metabolism: Glutamine synthetase, a central enzyme in nitrogen assimilation, is essential for the growth of M. tuberculosis.[7]

Caption: Putative mechanisms of action for this compound derivatives.

Experimental Protocols for Antitubercular Evaluation

A robust and standardized set of in vitro and in vivo assays is essential for the preclinical development of new antitubercular drug candidates.

In Vitro Antitubercular Activity Assays

5.1.1. Microplate Alamar Blue Assay (MABA)

This is a widely used and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.[3]

-

Incubate the plates at 37°C for 5-7 days.[3]

-

Add Alamar Blue solution to each well and incubate for an additional 24 hours.[3]

-

Determine the MIC by observing the color change from blue (no growth) to pink (growth).

5.1.2. Broth Microdilution Method

This method is considered the gold standard for determining the MIC of antimicrobial agents.

Protocol:

-

Prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Cytotoxicity Assays

It is crucial to assess the toxicity of lead compounds against mammalian cells to determine their selectivity index (SI). The MTT assay using a normal cell line (e.g., Vero cells) is a common method.[1]

Protocol:

-

Seed mammalian cells (e.g., Vero cells) in a 96-well plate and incubate for 24 hours.

-

Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Intracellular Activity Assays

Since M. tuberculosis is an intracellular pathogen, evaluating the activity of compounds against bacteria residing within macrophages is a critical step.

Protocol:

-

Infect a macrophage cell line (e.g., J774A.1) with M. tuberculosis.

-

Remove extracellular bacteria by washing.

-

Add the test compounds at various concentrations to the infected cells.

-

After a defined incubation period, lyse the macrophages to release the intracellular bacteria.

-

Determine the number of viable bacteria by plating serial dilutions on solid media and counting the colony-forming units (CFUs).

Sources

- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated target-based and phenotypic screening approaches for the identification of anti-tubercular agents that bind to the mycobacterial adenylating enzyme MbtA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]

- 6. Differential inhibition of adenylylated and deadenylylated forms of M. tuberculosis glutamine synthetase as a drug discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Phenoxy-N-phenylacetamide in Medicinal Chemistry

Executive Summary

The 2-phenoxy-N-phenylacetamide scaffold (often categorized under 2-phenoxyacetanilides) represents a "privileged structure" in modern medicinal chemistry. Its molecular architecture—comprising a lipophilic phenoxy head, a flexible acetamide linker, and an aromatic aniline tail—provides a versatile template for drug discovery.

This guide moves beyond basic structural description to analyze the scaffold's utility in three critical therapeutic areas: antitubercular agents (specifically against MDR-TB), anticancer therapeutics (via apoptosis induction and P-gp inhibition), and enzyme inhibitors (Carbonic Anhydrase). We will explore the synthetic causality, structure-activity relationships (SAR), and validated protocols required to leverage this scaffold effectively.

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The core utility of this compound lies in its ability to satisfy Lipinski’s Rule of Five while offering three distinct vectors for optimization.

Structural Zones

-

Zone A (Phenoxy Ring): The primary determinant of electronic affinity. Electron-withdrawing groups (EWGs) here drastically alter potency against microbial targets.

-

Zone B (Acetamide Linker): Acts as a hydrogen bond donor/acceptor (HBD/HBA) pivot. The -NH-CO- motif is critical for binding affinity in enzyme pockets (e.g., Carbonic Anhydrase active sites).

-

Zone C (N-Phenyl Ring): The lipophilic tail. Modification here modulates bioavailability, metabolic stability, and P-glycoprotein (P-gp) interaction.

Physicochemical Baseline

-

Molecular Weight: ~227 g/mol (unsubstituted) – Ideal for lead optimization.

-

LogP: ~2.5 – Optimal for membrane permeability.

-

Rotatable Bonds: 4 – Provides conformational adaptability without excessive entropy penalty.

Synthetic Methodologies

To ensure high throughput and atom economy, the Convergent Nucleophilic Substitution pathway is the industry standard. Unlike the linear Schotten-Baumann reaction, this route allows for the parallel preparation of diverse "Zone A" and "Zone C" libraries.

Validated Synthesis Workflow

The synthesis relies on the reaction between a substituted 2-chloro-N-phenylacetamide and a substituted phenol under basic conditions.

Reaction Logic:

-

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (NaH) to prevent side reactions with the amide nitrogen. -

Solvent: DMF or Acetone. DMF is superior for accelerating the

displacement due to its polar aprotic nature. -

Catalysis: Potassium iodide (KI) can be added as a Finkelstein catalyst to generate the more reactive iodo-intermediate in situ, though often unnecessary for activated phenols.

Visualization: Synthesis Workflow

Caption: Convergent synthetic pathway allowing independent modification of Zone A and Zone C.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (High-potency antitubercular lead).

Reagents & Equipment

-

Precursor A: 2-chloro-N-phenylacetamide (1.0 equiv)

-

Precursor B: 3-fluoro-4-nitrophenol (1.0 equiv)

-

Base: Anhydrous

(3.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous

-

Workup: Ice-cold water, Ethanol (for recrystallization)

Step-by-Step Methodology

-

Activation: In a round-bottom flask, dissolve 3-fluoro-4-nitrophenol (2 mmol) in 5 mL of DMF. Add anhydrous

(6 mmol).-

Scientist's Note: Stir at room temperature for 15-30 minutes. This deprotonates the phenol, generating the stronger nucleophile (phenoxide).

-

-

Coupling: Add 2-chloro-N-phenylacetamide (2 mmol) slowly to the reaction mixture.

-

Reaction: Stir the mixture at ambient temperature for 4–6 hours.

-

Validation: Monitor via TLC (3:2 Toluene:Ethyl Acetate). The disappearance of the chloro-acetamide spot indicates completion.

-

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with excess water to remove DMF and inorganic salts. Recrystallize from hot ethanol to yield pure crystals.

-

Characterization: Confirm structure via

-NMR (DMSO-

Pharmacological Applications & SAR

Antitubercular Activity

The scaffold has shown potent activity against Mycobacterium tuberculosis

-

Mechanism: Disruption of cell wall biosynthesis and potential efflux pump inhibition.

-

Key SAR Finding: The presence of Nitro (

) and Fluoro (

Anticancer & Apoptosis

Derivatives of this scaffold induce apoptosis in breast cancer (MCF-7) and neuroblastoma (SK-N-SH) lines.

-

Mechanism: Upregulation of Bax and Caspase-3; downregulation of Bcl-2.

-

P-gp Inhibition: N-phenylacetamide derivatives have been identified as inhibitors of P-glycoprotein, reversing multidrug resistance (MDR) in cancer cells.[2]

Structure-Activity Relationship (SAR) Matrix

| Zone | Substituent | Effect on Activity | Biological Context |

| Phenoxy (A) | 4-NO2 | High Increase | Antitubercular / Anticancer |

| Phenoxy (A) | 3-F, 4-NO2 | Maximal Potency | Antitubercular (MIC < 1 µg/mL) |

| Phenoxy (A) | Unsubstituted | Low Activity | Baseline |

| Phenyl (C) | 4-Sulfonamide | New Activity | Carbonic Anhydrase Inhibition |

| Phenyl (C) | 4-Cl / 4-Br | Moderate Increase | Anti-inflammatory / Analgesic |

| Linker (B) | N-Methylation | Decrease | Loss of H-bond donor capability |

Visualization: Mechanism of Action (Apoptosis)

Caption: Proposed apoptotic signaling pathway triggered by nitro-phenoxy derivatives in MCF-7 cells.

Challenges & Future Directions

While the scaffold is promising, drug development professionals must address:

-

Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases in vivo. Bioisosteric replacement (e.g., tetrazole or triazole linkers) may improve half-life.

-

Toxicity: Some nitro-aromatic compounds carry risks of mutagenicity (Ames positive). Toxicity screening (hepatotoxicity) is required early in the lead optimization phase.

-

Solubility: Highly lipophilic derivatives (LogP > 4) may require formulation strategies (e.g., encapsulation in polymeric microparticles) to improve bioavailability.

References

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating this compound. Source: Arkivoc URL:[Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Source: BioMed Research International / PubMed Central URL:[Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Source: Pharmaceutical Sciences URL:[3][Link][3]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of 2-Phenoxy-N-phenylacetamide Analogs

Abstract

Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the diverse chemical scaffolds explored, 2-phenoxy-N-phenylacetamide and its analogs have emerged as a promising class of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the antioxidant properties of this compound analogs, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, structure-activity relationships, and mechanistic underpinnings of their antioxidant activity, supported by detailed experimental protocols for their evaluation.

The Imperative for Novel Antioxidants: Understanding Oxidative Stress

Reactive oxygen species, which include free radicals like the superoxide anion (O₂⁻) and hydroxyl radical (•OH), are natural byproducts of cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative damage to vital biomolecules such as DNA, proteins, and lipids.[3] Antioxidants counteract this damage by neutralizing these reactive species, thereby preventing or mitigating the progression of oxidative stress-related diseases.[2] The exploration of synthetic antioxidants, such as this compound analogs, offers the potential for developing targeted therapies with improved efficacy and safety profiles.

The this compound Scaffold: A Versatile Core for Antioxidant Activity

The this compound core structure presents a versatile platform for chemical modification to enhance antioxidant properties. This scaffold is associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4] The antioxidant potential of these analogs is intrinsically linked to their chemical structure, particularly the nature and position of substituents on both the phenoxy and N-phenyl rings.

General Synthesis Strategy

The synthesis of this compound analogs typically involves a multi-step process. A common approach begins with the reaction of a substituted phenol with an α-haloacetyl halide to form a phenoxyacetyl halide intermediate. This intermediate is then reacted with a substituted aniline to yield the final this compound analog.[5] Another synthetic route involves the condensation of a substituted phenoxyacetic acid with a substituted aniline, often facilitated by a coupling agent.[1]

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic pathway for this compound analogs.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound analogs is significantly influenced by the electronic and steric properties of the substituents. Key SAR findings include:

-

Phenolic Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on the phenoxy ring, is a critical determinant of antioxidant activity.[6] Phenolic hydroxyls can donate a hydrogen atom to free radicals, thereby neutralizing them.[7] The position of the hydroxyl group also plays a role, with ortho and para positions often showing enhanced activity due to resonance stabilization of the resulting phenoxyl radical.[8]

-

Electron-Donating Groups: Substituents that donate electrons, such as methoxy (-OCH₃) and alkyl groups, can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation and thereby enhancing antioxidant capacity.[6]

-

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like nitro (-NO₂) or halogens can diminish antioxidant activity by decreasing the electron density of the aromatic ring.[9]

-

Steric Hindrance: The steric bulk of substituents can influence the accessibility of the radical-scavenging functional groups, potentially reducing antioxidant activity.

Mechanistic Pathways of Antioxidant Action

Phenolic compounds, the foundational structure of many potent this compound analogs, exert their antioxidant effects through several mechanisms.[10] The primary mechanisms include:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.[11]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a stable product.[10]

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[10]

The predominant mechanism depends on the specific structure of the antioxidant, the nature of the free radical, and the reaction medium.

Caption: Simplified representation of the Hydrogen Atom Transfer (HAT) mechanism.

In Vitro Evaluation of Antioxidant Activity: Key Assays and Protocols

A battery of in vitro assays is essential to comprehensively assess the antioxidant potential of this compound analogs. No single assay can provide a complete picture of antioxidant activity; therefore, employing multiple methods with different mechanisms is crucial for a thorough evaluation.[12]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method to screen for radical scavenging activity.[13] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[14] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[15]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add the DPPH solution to initiate the reaction.[16]

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

-

Measure the absorbance at the maximum wavelength of DPPH (around 515-517 nm) using a spectrophotometer.[15][16]

-

A blank containing only methanol and the DPPH solution serves as the control.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[17]

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[16] The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[18] The reduction of the blue-green ABTS•⁺ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.7 at 734 nm.[16]

-

Prepare a series of concentrations of the test compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard solution to the diluted ABTS•⁺ solution.

-

Incubate the mixture for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[19] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at around 593 nm.[20] The increase in absorbance is proportional to the antioxidant's reducing power.[21]

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound or standard solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[22]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

-

Caption: Workflow for in vitro antioxidant activity evaluation.

Data Interpretation and Comparative Analysis

The results from the different antioxidant assays should be carefully analyzed and compared to gain a comprehensive understanding of the antioxidant profile of the this compound analogs.

| Assay | Principle | Information Provided |

| DPPH | Hydrogen/electron donation to a stable radical | Radical scavenging activity (IC₅₀) |

| ABTS | Hydrogen/electron donation to a radical cation | Radical scavenging activity (TEAC) |

| FRAP | Reduction of ferric iron | Reducing power (FRAP value) |

A compound that shows high activity in all three assays is likely a potent antioxidant with multiple mechanisms of action. Conversely, a compound that is active in the FRAP assay but less so in the DPPH or ABTS assays may primarily act as a reducing agent rather than a radical scavenger.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel antioxidant agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their antioxidant properties. Structure-activity relationship studies have highlighted the critical role of phenolic hydroxyl groups and electron-donating substituents in enhancing antioxidant efficacy. A multi-assay approach is essential for the comprehensive in vitro evaluation of these compounds.

Future research in this area should focus on:

-

Expanding the chemical diversity of this compound analogs through targeted synthesis.

-

Conducting in-depth mechanistic studies to elucidate the precise pathways of antioxidant action.

-

Evaluating the most promising candidates in cellular and in vivo models of oxidative stress to assess their therapeutic potential.

-

Investigating the pharmacokinetic and toxicological profiles of lead compounds to ensure their safety and suitability for drug development.

By leveraging the insights and methodologies outlined in this technical guide, researchers can effectively advance the discovery and development of this compound analogs as a new generation of antioxidant therapeutics.

References

-

Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC. (2022, June 8). National Center for Biotechnology Information. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (2022, February 16). National Center for Biotechnology Information. [Link]

-

[Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. (n.d.). PubMed. [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). JURNAL FARMASI SAINS DAN KOMUNITAS. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). National Center for Biotechnology Information. [Link]

-

(PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. (n.d.). ResearchGate. [Link]

-

Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. (n.d.). Pharmacognosy Journal. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

-

Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021, April 18). Archives of Medical Science. [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. (n.d.). SciSpace. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. (n.d.). Tạp chí Khoa học và Công nghệ. [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. (2020, July 20). PubMed. [Link]

-

Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (n.d.). PLOS. [Link]

-

Evaluation of antioxidant capacity of 13 plant extracts by three different methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]

-

Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. [Link]

-

STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. (n.d.). ResearchGate. [Link]

-

A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). SciSpace. [Link]

-

(PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020, February 13). ResearchGate. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (2023, December 27). ResearchGate. [Link]

-

Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A review on antioxidant methods. (n.d.). SciSpace. [Link]

-

Synthesis, Antioxidant, Antinociceptive Activity of Novel Phenoxy acetyl carboxamides. (2022, June 15). ResearchGate. [Link]

-

(PDF) Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (n.d.). ResearchGate. [Link]

-

The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity. (n.d.). MDPI. [Link]

Sources

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Synergistic Impact of Polyphenols on Collagen Fiber–Starch Composite Films for Enhanced Physical Integrity and Antioxidant Capacity [mdpi.com]

- 8. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]

- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 12. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays [mdpi.com]

- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. zen-bio.com [zen-bio.com]

- 22. researchgate.net [researchgate.net]

Technical Whitepaper: Synthesis of 2-Phenoxy-N-phenylacetamide

Executive Summary

2-Phenoxy-N-phenylacetamide (CAS: 3586-05-8) serves as a critical pharmacophore in medicinal chemistry, acting as a privileged scaffold in the development of antitubercular, analgesic, and anti-inflammatory agents. Its structural simplicity—comprising a lipophilic phenyl ring, a hydrogen-bond-donating amide linker, and a phenoxy moiety—allows for extensive structure-activity relationship (SAR) modulation.

This technical guide synthesizes the primary literature regarding its construction. Unlike generic reviews, this document focuses on the causality of synthetic choices, comparing the classical two-step nucleophilic substitution pathway against modern direct amidation techniques. We prioritize robust, self-validating protocols suitable for scale-up and library generation.

Retrosynthetic Analysis

To design the optimal synthetic route, we must first disconnect the target molecule. The strategic bond disconnections reveal two primary pathways:

-

Path A (Acylation-Substitution): Disconnection of the ether linkage reveals a 2-chloro-N-phenylacetamide intermediate, derived from aniline and chloroacetyl chloride.

-

Path B (Direct Amidation): Disconnection of the amide bond reveals phenoxyacetic acid and aniline, requiring activation of the carboxylic acid.

Figure 1: Retrosynthetic tree illustrating the two dominant strategies. Path A is generally preferred for library synthesis due to the availability of diverse phenols.

Primary Synthetic Route: The Acylation-Substitution Sequence

The most robust method documented in the literature is a two-step sequence. This pathway avoids the need for expensive peptide coupling reagents and utilizes inexpensive commodity chemicals.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

This step involves the N-acylation of aniline with chloroacetyl chloride. The reaction is highly exothermic and requires careful control of HCl generation.

-

Mechanism: Nucleophilic acyl substitution. The nitrogen lone pair of aniline attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of chloride.

-

Critical Control Point: The HCl byproduct must be neutralized to prevent the protonation of unreacted aniline, which would deactivate it. Common scavengers include Sodium Acetate (NaOAc) or Triethylamine (TEA).

Step 2: Nucleophilic Substitution with Phenol (Williamson Ether Type)

The intermediate 2-chloro-N-phenylacetamide acts as the electrophile. Phenol is deprotonated by a base to form the phenoxide ion, which performs an SN2 attack on the alpha-carbon, displacing the chloride.

-

Mechanism: SN2 Substitution.

-

Solvent Choice: Polar aprotic solvents (Acetone, DMF, Acetonitrile) are essential to solvate the cation (K+ or Na+) and leave the phenoxide anion "naked" and reactive.

Figure 2: Reaction flow for the two-step synthesis. Step 2 is the rate-determining step in many derivatives due to steric hindrance.

Experimental Protocols

Protocol A: The "Glacial Acetic Acid" Method (Step 1)

Source Validation: Adapted from standard protocols for chloroacetamides [1, 5].

-

Reagents: Aniline (0.1 mol), Chloroacetyl chloride (0.12 mol), Glacial Acetic Acid (solvent), Saturated Sodium Acetate (aq).

-

Procedure:

-

Dissolve aniline in glacial acetic acid.

-

Cool to 0–5°C in an ice bath.

-

Add chloroacetyl chloride dropwise. Why? To prevent thermal runaway and di-acylation.

-

Add saturated sodium acetate solution to buffer the pH.

-

Stir for 30–60 minutes.

-

Pour into ice water. The product precipitates as a white solid.

-

Purification: Recrystallize from ethanol/water.

-

-

Yield Expectation: 75–85%.

Protocol B: The "Potassium Carbonate/Acetone" Method (Step 2)

Source Validation: Standard Williamson Ether synthesis conditions [4].

-

Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Phenol (1.1 eq), Anhydrous K2CO3 (2.0 eq), KI (catalytic amount), Acetone (dry).

-

Procedure:

-

Dissolve phenol in dry acetone.

-

Add K2CO3 and stir for 15 mins to generate the phenoxide in situ.

-

Add 2-chloro-N-phenylacetamide and a crystal of Potassium Iodide (KI). Why KI? It facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

-

Reflux for 6–8 hours.

-

Filter hot to remove inorganic salts (KCl, excess K2CO3).

-

-

Yield Expectation: 80–90%.

Comparative Data Analysis

The following table summarizes the efficiency of different coupling agents and conditions found in the literature for similar acetamide formations.

| Method | Reagents | Reaction Time | Typical Yield | Pros | Cons |

| Acid Chloride (Step 1) | Aniline + ClCH2COCl | 0.5 - 1 h | 80-90% | Fast, cheap, scalable | Corrosive reagents, exothermic |

| SN2 (Step 2) | Intermediate + Phenol + K2CO3 | 6 - 12 h | 70-85% | Diverse phenol scope | Slow without KI catalyst |

| Direct Coupling | Phenoxyacetic acid + Aniline + TBTU | 2 - 4 h | 60-75% | Mild conditions | Expensive reagents, lower atom economy |

| Microwave Assisted | Intermediate + Phenol + KOH | 5 - 10 min | 85-95% | Extremely fast, high yield | Requires MW reactor, scale-up limits |

Data aggregated from comparative studies on acetamide derivatives [3, 4].

Biological Relevance & Applications

The this compound scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

-

Antitubercular Activity: Derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv.[3] The lipophilic phenyl ring aids in penetrating the mycobacterial cell wall [1].

-

Analgesic Potency: Similar to paracetamol (acetaminophen), the acetamide linkage provides hydrogen bonding capability essential for interacting with COX enzymes or TRP channels [6].

-

FVIIa Inhibition: N-phenyl-2-(phenylamino)acetamide derivatives (isosteres of the title compound) have been identified as anticoagulants, targeting Factor VIIa [5].[4]

References

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: MDPI (Molecules) [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Source: PubMed Central (PMC) [Link]

-

Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives. Source: IOSR Journal of Pharmacy [Link]

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide. Source: TALENTA Publisher [Link][2]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Source: Indian Journal of Pharmaceutical Education and Research [Link]

-

Synthesis and analgesic activity of some acetamide derivatives. Source: ResearchGate [Link]

Sources

Methodological & Application

Application Note: Optimized Protocols for N-Alkylation of 2-Phenoxyacetamide

Executive Summary

The N-alkylation of primary amides, such as 2-phenoxyacetamide , presents a classic chemoselectivity challenge in organic synthesis. The amide functional group is an ambident nucleophile, capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation/imidate formation). Furthermore, the resulting secondary amide is often more acidic than the primary starting material, leading to over-alkylation (N,N-dialkylation).

This guide provides three distinct, validated protocols to address these challenges, ranging from robust Phase Transfer Catalysis (PTC) to classical strong-base methods and modern transition-metal catalysis. The selection of the appropriate method depends on the alkylating agent (halide vs. alcohol) and the required scale.

Mechanistic Insight & Chemoselectivity

Understanding the ambident nature of the amidate anion is critical for process control. Upon deprotonation, the negative charge is delocalized between the nitrogen and oxygen atoms.

-

N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and conditions that allow charge equilibration. The product is the stable secondary amide.

-

O-Alkylation (Kinetic Control): Favored by hard electrophiles (e.g., alkyl sulfates, sulfonates) and highly polar, aprotic solvents where the cation is sequestered, leaving the "naked" oxygen anion highly reactive.

Substrate Specificity: In 2-phenoxyacetamide , the phenoxy group (

Mechanistic Pathway Diagram

Figure 1: Mechanistic divergence in amide alkylation. N-alkylation is favored under thermodynamic control and phase transfer conditions.

Experimental Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Best for: High N-selectivity, operational simplicity, and avoiding hazardous strong bases (NaH).

Mechanism: The base (

Reagents:

-

Substrate: 2-Phenoxyacetamide (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)

-

Base:

(anhydrous, finely ground, 2.0 equiv) or KOH (powdered, 2.0 equiv) -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

-

Solvent: Toluene (or solvent-free for liquid alkyl halides)

Protocol:

-

Preparation: Charge a round-bottom flask with 2-phenoxyacetamide (10 mmol), finely ground

(20 mmol), and TBAB (1 mmol). -

Solvent Addition: Add Toluene (30 mL). Note: Toluene is preferred over DMF as it suppresses O-alkylation.

-

Activation: Stir vigorously at room temperature for 10 minutes.

-

Alkylation: Add the alkyl halide (11 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C with vigorous stirring (essential for solid-liquid transfer). Monitor by TLC/HPLC. Typical time: 4–12 hours.

-

Workup: Filter off the solid salts. Wash the filtrate with water (2 x 10 mL) to remove residual catalyst. Dry over

and concentrate in vacuo. -

Purification: Recrystallization (EtOH/Water) or Flash Chromatography.

Method B: Classical Strong Base (NaH/DMF)

Best for: Unreactive alkyl chlorides or when PTC fails. High conversion but lower chemoselectivity (risk of O-alkylation). Safety Warning: NaH generates hydrogen gas. Strict anhydrous conditions are required.

Reagents:

-

Substrate: 2-Phenoxyacetamide (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

Alkylating Agent: Alkyl Halide (1.1 equiv)

-

Solvent: Anhydrous DMF or THF

Protocol:

-

Apparatus: Flame-dry a 2-neck flask and flush with Nitrogen/Argon.

-

Deprotonation: Suspend NaH (12 mmol) in anhydrous DMF (10 mL) at 0°C.

-

Addition: Dissolve 2-phenoxyacetamide (10 mmol) in DMF (5 mL) and add dropwise to the NaH suspension. Caution: Gas evolution.

-

Equilibration: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

-

Alkylation: Cool back to 0°C. Add Alkyl Halide (11 mmol) slowly.

-

Reaction: Allow to warm to RT. Stir for 2–6 hours.

-

Quench: Carefully add saturated

solution at 0°C to quench excess hydride. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics copiously with water/brine (to remove DMF).

Method C: Transition-Metal Catalyzed "Borrowing Hydrogen"

Best for: Green chemistry applications; using Alcohols instead of Alkyl Halides. Mechanism: The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amide to form an acylimine, followed by hydrogenation by the catalyst.

Reagents:

-

Substrate: 2-Phenoxyacetamide (1.0 equiv)

-

Alkylating Agent: Primary Alcohol (1.2 equiv)

-

Catalyst:

(1 mol%) + DPEphos (2 mol%) OR Commercial Iridium pincer complexes. -

Base: KOtBu (0.1 – 0.5 equiv)

-

Solvent: Toluene or t-Amyl alcohol

Protocol:

-

Mix: In a pressure tube, combine amide, alcohol, catalyst, ligand, and base.

-

Solvent: Add solvent (degassed).

-

Reaction: Seal and heat to 100–120°C for 12–24 hours.

-

Workup: Cool, filter through a celite pad, and concentrate.

-

Note: This method is highly selective for mono-alkylation.

Method Selection Decision Matrix

Figure 2: Decision matrix for selecting reaction conditions based on electrophile availability and safety constraints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Base particle size too large (Method A) | Finely grind |

| Moisture in solvent (Method B) | Redistill DMF/THF; increase NaH slightly. | |

| O-Alkylation | Solvent too polar (DMF/DMSO) | Switch to Toluene (Method A). |

| "Hard" leaving group (OTs, OMs) | Use Alkyl Iodides or Bromides (Softer electrophiles). | |

| Dialkylation | Excess alkylating agent | Strictly limit R-X to 1.0–1.1 equivalents. |

| Reaction time too long | Monitor by HPLC; stop reaction at ~90% conversion. | |

| Hydrolysis | Wet conditions | Ensure reagents are dry; Phenoxyacetamides can hydrolyze under strong basic aqueous conditions. |

References

-

Mijin, D. Ž., et al. "Alkylation of N-substituted 2-phenylacetamides."[1] Journal of the Serbian Chemical Society, vol. 69, no. 9, 2004, pp. 711–720. Link

-

Torosyan, G. H. "Selective alkylation of organic compounds."[2] MOJ Bioorganic & Organic Chemistry, vol. 4, no. 1, 2020. Link

-

Garg, N. K., et al. "Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols."[3] ChemCatChem, 2023.[3] Link

-

Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] The Journal of Organic Chemistry, vol. 67, no.[4] 3, 2002, pp. 674–683.[4] Link

-

Landini, D., & Penso, M. "Phase transfer catalysis without solvent. N-Alkylation of aromatic carboxamides." Synthetic Communications, vol. 18, no. 8, 1988, pp. 791-800. Link

Sources

microwave-assisted synthesis of phenoxyacetamides

Application Note: Microwave-Assisted Synthesis of Phenoxyacetamides

Executive Summary

This guide details the optimized protocols for the , a privileged scaffold in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., sodium channel blockers). By transitioning from conventional reflux methods to microwave (MW) irradiation, researchers can reduce reaction times from hours to minutes while increasing yields by 15-30%. This note covers two distinct workflows: a Green Chemistry Protocol (Ethanol/Water) for sustainability and a High-Performance Protocol (DMF/TBAB) for sterically hindered substrates.

Introduction & Mechanistic Rationale

The Challenge of Conventional Synthesis

The classical synthesis of phenoxyacetamides involves the Williamson ether synthesis type alkylation of phenols with

-

Slow Kinetics: Poor heat transfer limits the reaction rate, often requiring 4–12 hours.

-

Side Reactions: Prolonged heating leads to oxidation products and Claisen-type rearrangements.

-

Solvent Waste: High volumes of aprotic solvents (DMF, Toluene) are typically required.

The Microwave Advantage: Dielectric Heating

Microwave irradiation (2.45 GHz) bypasses thermal conductivity. Instead, it utilizes dipolar polarization and ionic conduction . The polar solvent molecules and ionic reagents (phenoxide anions) align with the oscillating electric field, generating internal heat almost instantaneously. This "molecular friction" allows the system to access higher energy transition states rapidly, favoring the

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the phenoxide ion (generated in situ) on the

Figure 1: Mechanistic pathway of the microwave-assisted alkylation. The MW energy directly couples with the polar transition state, accelerating the rate-determining step.

Experimental Protocols

Protocol A: The "Green" Method (Ethanolic Media)

Best for: Standard library generation, eco-friendly compliance, and electron-deficient phenols.

Reagents:

-

Substituted Phenol (1.0 mmol)

-

2-Chloro-N-substituted acetamide (1.1 mmol)

-

Potassium Carbonate (

) (2.0 mmol) -

Solvent: Ethanol (95%) or Ethanol/Water (1:1) (2–3 mL)

Procedure:

-

Preparation: In a 10 mL microwave-transparent process vial, combine the phenol, chloroacetamide, and

. -

Solvation: Add Ethanol. Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

-

Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity of the slurry.

-

Irradiation: Place in a single-mode microwave reactor.

-

Target Temperature: 120°C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar (Safety Cutoff)

-

Stirring: High

-

-

Work-up:

-

Cool to 50°C (using compressed air flow feature of the reactor).

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol if necessary.

-

Protocol B: The "High-Performance" Method (Phase Transfer)

Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or low-reactivity substrates.

Reagents:

-

Substituted Phenol (1.0 mmol)

-

2-Chloro-N-substituted acetamide (1.2 mmol)

-

Cesium Carbonate (

) (1.5 mmol) - Stronger base effect -

TBAB (Tetrabutylammonium bromide) (0.1 mmol) - Phase Transfer Catalyst

-

Solvent: Acetonitrile or DMF (2 mL)

Procedure:

-

Preparation: Load phenol, chloroacetamide, base, and TBAB into the vial.

-

Irradiation:

-

Target Temperature: 140°C

-

Hold Time: 5–8 minutes

-

Power: Dynamic mode (Max 150W)

-

-

Work-up:

-

Dilute with Ethyl Acetate (15 mL).

-

Wash with water (

mL) to remove DMF/TBAB. -

Dry organic layer over

, concentrate in vacuo.

-

Data Analysis & Validation

Comparative Efficiency

The following data summarizes the efficiency gains observed when switching from thermal reflux to Protocol A (Ethanol/MW).

| Entry | Phenol Substituent | Conventional Time (hrs) | Conventional Yield (%) | MW Time (min) | MW Yield (%) |

| 1 | H (Unsubstituted) | 6.0 | 72 | 8 | 94 |

| 2 | 4-NO2 (Electron Poor) | 4.5 | 78 | 5 | 96 |

| 3 | 4-OMe (Electron Rich) | 8.0 | 65 | 12 | 88 |

| 4 | 2-Cl (Steric Hindrance) | 10.0 | 55 | 15 | 82 |

Table 1: Comparison of reaction metrics. MW conditions: 120°C, Ethanol. Conventional: Reflux in Acetone.

Optimization Logic Tree

Use this decision tree to select the correct solvent/catalyst system for your specific substrate.

Figure 2: Decision matrix for protocol selection based on substrate solubility and steric profile.

Troubleshooting & Safety

-

Pressure Spikes: Ethanol generates significant vapor pressure at 120°C. Ensure your vial is rated for at least 20 bar. If the pressure exceeds safety limits, switch to DMF or DMSO (lower vapor pressure) but increase the work-up washing steps.

-

Thermal Runaway: Microwave heating is rapid. If using ionic liquids or high concentrations of TBAB, use "Powermax" or simultaneous cooling (compressed air) to prevent temperature overshoots that cause charring.

-

Poor Yields with Amines: If synthesizing via the reaction of phenoxyacetic acid + amine (amide coupling) rather than the ether synthesis described here, ensure the amine is not protonated by the acid before the coupling agent activates the carboxyl group.

References

-

Microwave-Assisted Hydrolysis and Synthesis : "Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3." ACS Omega (2024).

-

Green Chemistry Approach : "Microwave Assisted Organic Synthesis: A Green Chemistry Approach." International Journal of Neural Networks and Advanced Applications (2023).

-

Comparative Yields : "Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives." Journal of Young Pharmacists (2010).

-

Ecofriendly Synthesis : "Ecofriendly Microwave Assisted Synthesis of Some Chalcones." Rasayan Journal of Chemistry.

Application Note and Protocols for In Vitro Cytotoxicity Assessment of 2-phenoxy-N-phenylacetamide

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of 2-phenoxy-N-phenylacetamide

The compound this compound and its derivatives represent a class of small molecules with significant therapeutic potential. Emerging research has highlighted their diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antioxidant properties.[1][2][3][4][5] Specifically, various phenoxyacetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, such as liver (HepG2), breast (MCF-7), and prostate (PC3) cancer cells, underscoring the need for robust and reliable methods to quantify their impact on cell viability and elucidate their mechanism of action.[2][4][6]

This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound. We will delve into the rationale behind selecting a multi-assay approach, offer step-by-step protocols for key cytotoxicity and cell death assays, and provide insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities.

The Imperative of a Multi-Faceted Approach to Cytotoxicity Testing

A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. To build a comprehensive and trustworthy profile of this compound's activity, a multi-assay strategy is indispensable. This approach allows for the interrogation of different cellular processes and provides a more nuanced understanding of the compound's mechanism of action.[7] We will focus on three core assays:

-

MTT Assay: To assess metabolic activity as an indicator of cell viability.

-

LDH Assay: To quantify membrane integrity and identify necrotic cell death.

-

Annexin V Apoptosis Assay: To detect programmed cell death (apoptosis).

By triangulating data from these distinct endpoints, we can construct a more complete picture of how this compound affects cells.

Experimental Design and Workflow

A logical and well-controlled experimental workflow is paramount for generating reproducible and meaningful data. The following diagram outlines the key stages of the cytotoxicity assessment for this compound.

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.

PART 1: Cell Line Selection and Culture

The choice of cell line is a critical determinant of the relevance of the cytotoxicity data.[8][9] Given the documented anticancer potential of phenoxyacetamide derivatives, a panel of cancer cell lines is recommended.[2][4][6]

Recommended Cell Lines:

| Cell Line | Tissue of Origin | Rationale |

| HepG2 | Human Liver Carcinoma | Represents a common cancer type and has been used in previous studies with phenoxyacetamides.[6] |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized breast cancer cell line, also used in prior research on related compounds.[4] |

| PC3 | Human Prostate Carcinoma | A relevant model for prostate cancer, another indication for which phenoxyacetamides have shown activity.[2] |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |

Protocol 1: Cell Culture and Maintenance

-

Aseptic Technique: All cell culture procedures must be performed in a sterile environment using a Class II biological safety cabinet.

-

Media Preparation: Culture each cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Refer to the cell line supplier's recommendations for specific media formulations.

-

Cell Thawing and Seeding: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell growth and subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase.

PART 2: Cytotoxicity Assays

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of growth medium.[12] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12][13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]

Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[14][15]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[16]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[17]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

-

Stop Reaction: Add the stop solution provided in the kit to each well.[18]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[17]

Protocol 4: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.[19] Propidium iodide (PI) or 7-AAD is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][19]

Materials:

-

Annexin V-FITC (or other fluorochrome) apoptosis detection kit

-

Flow cytometer

-

Flow cytometry tubes

-

Centrifuge

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask at an appropriate density. Treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

PART 3: Data Analysis and Interpretation

Data Presentation:

Summarize the quantitative data from the MTT and LDH assays in a clear and structured table.

| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle Control) | 100 | 0 |

| X1 | ... | ... |

| X2 | ... | ... |

| X3 | ... | ... |

| X4 | ... | ... |

| X5 | ... | ... |

Calculations:

-

% Cell Viability (MTT): [(Absorbance of treated cells / Absorbance of control cells) x 100]

-

% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100]

-

IC50 Value: The concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis of the dose-response curve.

Interpretation of Results:

The following diagram illustrates the potential outcomes of the multi-assay approach and their interpretation.

Caption: Interpretation logic for elucidating the mechanism of cell death based on multi-assay results.

A decrease in MTT signal coupled with an increase in Annexin V positive cells and low LDH release suggests an apoptotic mechanism of cell death. Conversely, a significant increase in LDH release points towards necrosis. A combination of positive signals in all assays may indicate a mixed mode of cell death.

Conclusion

This application note provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that includes the MTT, LDH, and Annexin V assays, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of high-quality, reliable, and reproducible data, which is essential for the advancement of novel therapeutic agents.

References

-

Al-Ostoot, F.H., Zabiulla, S., & Khanum, S.A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839–1875. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Li, J., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2533. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1322. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Panico, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 9(7), 646-651. [Link]

-

Priyanka, et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

-

Pamies, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. [Link]

-

Bhadauria, V. S., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137–145. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

-

Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839-1875. [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

-

Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 407–411. [Link]

-

ResearchGate. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. [Link]

-

Patsnap Synapse. (2024, June 14). What is Acetamide used for?. [Link]

-

ResearchGate. (2025, August 5). Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide | Request PDF. [Link]

-

Crow, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JOVE-JOURNAL OF VISUALIZED EXPERIMENTS, (140). [Link]

-

Rani, P., et al. (2016). Acetamides: chemotherapeutic agents for inflammation-associated cancers. Journal of Chemotherapy, 28(4), 255-269. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. researchgate.net [researchgate.net]

- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]